9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride

CAS No.:

Cat. No.: VC16400059

Molecular Formula: C15H11ClO5S

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClO5S |

|---|---|

| Molecular Weight | 338.8 g/mol |

| IUPAC Name | 9-(carbonochloridoyloxymethyl)-9H-fluorene-2-sulfonic acid |

| Standard InChI | InChI=1S/C15H11ClO5S/c16-15(17)21-8-14-11-4-2-1-3-10(11)12-6-5-9(7-13(12)14)22(18,19)20/h1-7,14H,8H2,(H,18,19,20) |

| Standard InChI Key | RDNRMPYXJPJOLS-UHFFFAOYSA-N |

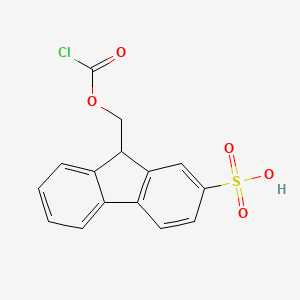

| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3)S(=O)(=O)O)C(C2=C1)COC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sulfmoc-Cl, systematically named 1-(carbonochloridoyloxymethyl)-9H-fluorene-9-sulfonic acid, bears the molecular formula C₁₅H₁₁ClO₅S and a molecular weight of 338.76 g/mol . Its structure integrates a fluorene backbone substituted with a sulfonic acid group at the 2-position and a chloroformate moiety at the 9-methyl position (Fig. 1). This configuration confers both reactivity as an acylating agent and aqueous solubility uncommon in traditional Fmoc derivatives .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 67827-06-9 | |

| IUPAC Name | 1-(Carbonochloridoyloxymethyl)-9H-fluorene-9-sulfonic acid | |

| InChI Key | RDNRMPYXJPJOLS-UHFFFAOYSA-N | |

| Molecular Formula | C₁₅H₁₁ClO₅S | |

| Exact Mass | 338.001556 Da |

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Sulfmoc-Cl exhibits a melting point of 138–140°C and a density of 1.5±0.1 g/cm³ . Unlike its parent Fmoc-Cl, the sulfonic acid group enables solubility in polar organic solvents (e.g., dimethylformamide, acetonitrile) and limited aqueous environments, though rapid hydrolysis occurs in water .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 138–140°C | |

| Density | 1.5±0.1 g/cm³ | |

| Solubility | Soluble in DMF, DMSO; reacts with H₂O | |

| pKa | -0.66±0.40 (predicted) |

Reactivity and Stability

Synthesis and Historical Development

Original Synthetic Route

The first synthesis of Sulfmoc-Cl was reported by Merrifield and Bach in 1978 via sulfonation of 9-fluorenylmethanol followed by chloroformate formation using phosgene . This method, while effective, poses safety challenges due to phosgene’s toxicity. Contemporary approaches may employ safer alternatives like triphosgene, though detailed protocols remain scarce in open literature .

Byproducts and Purification

Key byproducts include 9-fluorenylmethanol-2-sulfonic acid and chloroformic acid, necessitating chromatographic purification to achieve >98% purity . The absence of commercial suppliers (as of 2021) underscores the compound’s niche application and synthesis complexity .

Applications in Peptide Chemistry

Amine Protection and Deprotection

Sulfmoc-Cl’s primary role lies in temporary amine protection during solid-phase peptide synthesis (SPPS). The sulfonic acid group enhances peptide solubility in aqueous buffers, facilitating purification via ion-exchange chromatography . Deprotection under mild basic conditions (e.g., 20% piperidine in DMF) regenerates the free amine without compromising acid-sensitive residues .

Case Study: Fluorescent Ligand Development

A 2022 study demonstrated Sulfmoc-Cl’s utility in synthesizing histamine H₁ receptor fluorescent ligands . By incorporating Sulfmoc-protected lysine residues, researchers achieved a 10-fold increase in aqueous solubility compared to Fmoc analogs, enabling precise fluorescence polarization assays (Table 3).

Table 3: Affinity and Solubility of Sulfmoc-Modified Ligands

| Compound | Linker Composition | Kd (nM) | Solubility (µM) |

|---|---|---|---|

| 9a | Val-Gly-Ala-d-Phe | 501 | 6.30 |

| 9d | Val-Tyr | 437 | 6.36 |

| 10d | Val-Ser-Gly-d-Phe | 95 | 7.02 |

Future Directions and Research Opportunities

Expanding Aqueous-Phase Applications

The compound’s unique solubility profile positions it as a candidate for bioconjugation in physiological buffers, circumventing organic solvent requirements. Ongoing studies explore its use in antibody-drug conjugates (ADCs) and hydrophilic interaction chromatography (HILIC) .

Synthetic Methodology Improvements

Efforts to replace phosgene in Sulfmoc-Cl synthesis could enhance safety and scalability. Catalytic approaches using triphosgene or imidazole-1-sulfonyl chlorides warrant investigation to streamline production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume